(R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane

Asymmetric synthesis Chiral intermediate Stereochemical purity

(R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane (CAS 124679-15-8) is a chiral aryl glycidyl ether bearing a strongly electron-withdrawing meta-trifluoromethyl substituent on the phenyl ring. With molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol, this compound features a single defined stereocenter at the oxirane C2 position in the (R)-configuration.

Molecular Formula C10H9F3O2
Molecular Weight 218.175
CAS No. 124679-15-8
Cat. No. B569901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane
CAS124679-15-8
Synonyms(R)-2-((3-(TRIFLUOROMETHYL)PHENOXY)METHYL)OXIRANE
Molecular FormulaC10H9F3O2
Molecular Weight218.175
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C10H9F3O2/c11-10(12,13)7-2-1-3-8(4-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m0/s1
InChIKeyNBXFAQFMTDGEQN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane (CAS 124679-15-8): Chiral Epoxide Building Block for Asymmetric Synthesis


(R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane (CAS 124679-15-8) is a chiral aryl glycidyl ether bearing a strongly electron-withdrawing meta-trifluoromethyl substituent on the phenyl ring . With molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol, this compound features a single defined stereocenter at the oxirane C2 position in the (R)-configuration [1]. The compound serves as a versatile electrophilic intermediate in nucleophilic ring-opening reactions, enabling construction of enantiomerically enriched β-amino alcohols, diols, and other functionalized chiral building blocks relevant to pharmaceutical and agrochemical synthesis [2]. Its computed properties include a predicted boiling point of 246.9±40.0 °C, density of 1.304±0.06 g/cm³, XLogP3 of 2.5, and topological polar surface area of 21.8 Ų .

Why the Racemate or Positional Isomers Cannot Replace (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane in Stereochemically Demanding Applications


In drug discovery and asymmetric synthesis, the stereochemical identity of chiral epoxide intermediates directly determines the enantiomeric composition of downstream products [1]. The (R)-enantiomer (CAS 124679-15-8) bears one defined atom stereocenter, whereas the racemic mixture (CAS 585-45-5) has zero defined stereocenters and produces a 1:1 mixture of enantiomers upon ring opening, necessitating costly chiral resolution steps [2]. Furthermore, the meta-CF₃ substitution pattern imparts distinct electronic effects on the phenoxy ring compared to ortho- or para-substituted positional isomers, altering both the reactivity of the oxirane ring and the steric environment during nucleophilic attack . Phenylglycidols with 3-CF₃ substitution have been specifically characterized for their chiroptical properties (VCD, ECD, OR) as part of pharmaceutical absolute-configuration determination workflows, confirming that substitution position materially affects spectroscopic signatures relevant to quality control [3].

Quantitative Differentiation Evidence for (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane vs. Closest Analogs


Defined Stereocenter Count: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer (CAS 124679-15-8) possesses one defined atom stereocenter at the oxirane C2 position [1]. In contrast, the racemic mixture (CAS 585-45-5) has zero defined atom stereocenters and zero undefined atom stereocenters, producing a non-stereoselective 1:1 mixture of (R)- and (S)-enantiomers [2]. This difference is structural and absolute: any nucleophilic ring-opening of the racemate yields racemic products requiring subsequent resolution, whereas the (R)-enantiomer directly affords enantiomerically enriched products with retention or inversion at the stereocenter depending on reaction conditions [3].

Asymmetric synthesis Chiral intermediate Stereochemical purity

Synthetic Route Divergence: Chiral Pool (R)-Glycidol vs. Achiral Epichlorohydrin Method

The (R)-enantiomer (CAS 124679-15-8) is synthesized via reaction of enantiomerically pure (R)-glycidol with 3-(trifluoromethyl)phenol under basic conditions, a route that preserves the pre-existing (R)-stereochemistry of the glycidol starting material . In contrast, the racemic variant (CAS 585-45-5) is typically prepared by reaction of 3-(trifluoromethyl)phenol with racemic epichlorohydrin in the presence of sodium hydroxide, which produces a racemic product with no stereochemical control . The chiral pool approach ensures enantiomeric integrity is established at the monomer stage rather than requiring post-synthetic resolution.

Chiral pool synthesis Enantiomeric integrity Process chemistry

Vendor Purity Specification: (R)-Enantiomer Minimum Purity vs. Racemate

Commercially available (R)-2-((3-(trifluoromethyl)phenoxy)methyl)oxirane (CAS 124679-15-8) is offered at ≥98% purity by multiple independent vendors, including specifications backed by batch-specific QC documentation such as NMR, HPLC, and GC . In comparison, the racemic mixture (CAS 585-45-5) is routinely offered at ≥95% purity . While both compounds fall within the 'research chemical' purity range, the higher specification floor for the (R)-enantiomer reflects the additional purification inherent to enantiomerically resolved products.

Chemical purity Quality specification Procurement standard

Meta-CF₃ Electronic Effects: Differentiation from Ortho- and Para-Positional Isomers

The meta (3-) substitution of the trifluoromethyl group on the phenoxy ring in CAS 124679-15-8 places the strongly electron-withdrawing CF₃ group in a position where its inductive effect (-I) dominates without the resonance effects that would occur at the ortho or para positions . This meta arrangement modulates the electron density at the phenoxy oxygen and consequently the electrophilicity of the oxirane ring differently than in (R)-2-((2-(trifluoromethyl)phenoxy)methyl)oxirane (ortho) or (R)-2-((4-(trifluoromethyl)phenoxy)methyl)oxirane (para). Phenylglycidols with 3-CF₃ substitution have been specifically characterized alongside 2-CF₃ and 4-CF₃ analogs for their chiroptical properties, and the substituent position was found to alter spectroscopic signatures used for absolute configuration determination [1].

Electronic effects Positional isomerism Structure-activity relationship

Pharmaceutical Intermediate Relevance: Glycidyl Ethers as Beta-Blocker Precursors

Aryl glycidyl ethers, including trifluoromethyl-substituted variants, are established intermediates for the synthesis of beta-adrenergic receptor blockers (beta-blockers) via nucleophilic ring-opening with isopropylamine or tert-butylamine to form the characteristic 1-amino-3-aryloxypropan-2-ol pharmacophore [1]. The (R)-configuration at the oxirane C2 position maps directly to the (S)-configuration at the resulting carbinol center upon amine ring-opening (SN2 inversion), enabling stereospecific access to enantiomerically pure beta-blocker candidates [2]. The meta-CF₃ substituent further enhances metabolic stability and lipophilicity relative to unsubstituted phenyl glycidyl ethers [3]. This class-level application is supported by broader literature on phenoxypropanolamine beta-blockers derived from substituted phenyl glycidyl ethers .

Beta-adrenergic blocker Pharmaceutical intermediate Chiral drug synthesis

Physicochemical Property Profile: Computed Parameters with Predicted Context

The computed physicochemical properties of (R)-2-((3-(trifluoromethyl)phenoxy)methyl)oxirane (CAS 124679-15-8) include XLogP3 = 2.5, topological polar surface area (TPSA) = 21.8 Ų, 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 rotatable bonds [1]. The racemic mixture (CAS 585-45-5) shares identical computed 2D properties since these descriptors are not stereochemistry-dependent [2]. The predicted boiling point (246.9±40.0 °C) and density (1.304±0.06 g/cm³) are also identical between enantiomer and racemate . The XLogP3 value of 2.5 indicates moderate lipophilicity suitable for membrane permeability in drug-like molecules, while the low TPSA suggests good passive absorption potential according to established drug-likeness guidelines .

Lipophilicity Drug-likeness Predicted ADME properties

Recommended Application Scenarios for (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane Based on Evidence Profile


Enantioselective Synthesis of Chiral β-Amino Alcohol Pharmacophores

The defined (R)-stereochemistry at the oxirane C2 position [1] enables stereospecific ring-opening with amine nucleophiles to yield enantiomerically enriched β-amino alcohols. This is directly relevant to the synthesis of beta-adrenergic receptor blockers and other 1-amino-3-aryloxypropan-2-ol derivatives, where the stereochemistry at the carbinol center is critical for receptor binding affinity [2]. Procuring the (R)-enantiomer eliminates the 50% yield loss and additional purification burden associated with chiral resolution of racemic ring-opening products.

Fluorinated Building Block for Metabolic Stability Optimization in Drug Discovery

With XLogP3 = 2.5, TPSA = 21.8 Ų, and 0 hydrogen bond donors [1], the compound presents a favorable drug-likeness profile. The meta-CF₃ group enhances metabolic stability and lipophilicity compared to non-fluorinated phenyl glycidyl ethers [2], making it suitable for medicinal chemistry programs where fluorine substitution is employed to block metabolic hot spots or modulate logD. The compound is positioned for use as an advanced intermediate in lead optimization campaigns requiring systematic SAR exploration around fluorinated aryloxypropanolamine scaffolds [3].

Chiroptical Reference Standard for Absolute Configuration Determination

Phenylglycidols with 3-CF₃ substitution have been characterized by vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotation (OR) methods as part of a systematic study establishing absolute configuration protocols for chiral pharmaceutical intermediates [1]. The (R)-enantiomer (CAS 124679-15-8) can serve as a reference compound in chiroptical analytical workflows, particularly when developing chiral HPLC methods or validating enantiomeric purity assays for related glycidyl ether intermediates in pharmaceutical quality control settings.

Nucleophilic Ring-Opening Methodology Development with Electronic Effect Probing

The strongly electron-withdrawing meta-CF₃ group modulates the electrophilicity of the oxirane ring through inductive effects [1], providing a distinct electronic environment compared to unsubstituted, halogen-substituted, or para-CF₃ analogs. This makes the compound useful as a probe substrate in reaction methodology studies aimed at understanding electronic effects on regioselectivity and stereoselectivity in nucleophilic epoxide ring-opening reactions. The ≥98% commercial purity specification [2] supports reproducible kinetic and mechanistic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.